molecular formula C11H10Cl2O2 B8302437 Ethyl-alpha-(2,4-dichlorophenyl)-alpha-methyleneacetate

Ethyl-alpha-(2,4-dichlorophenyl)-alpha-methyleneacetate

Cat. No.: B8302437
M. Wt: 245.10 g/mol
InChI Key: SVORBUUIOJJPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-alpha-(2,4-dichlorophenyl)-alpha-methyleneacetate is a useful research compound. Its molecular formula is C11H10Cl2O2 and its molecular weight is 245.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10Cl2O2/c1-3-15-11(14)7(2)9-5-4-8(12)6-10(9)13/h4-6H,2-3H2,1H3

InChI Key

SVORBUUIOJJPJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add the cyanohydrin prepared in Example 5(a), 2,4-dichloroacetophenone cyanohydrin-O-trimethylsilylether, (75 g) dropwise to a solution of concentrated H2SO4 containing 4% SO3 (60 mL) and 250 mg of copper powder at 40° C. During the addition, maintain the reaction temperature between 80°-85° C. (water bath). After all cyanohydrin is added, raise the temperature to 100° C. and heat the reaction mixture at this temperature for 30 min. Cool the reaction mixture to 90° C. and carefully treat with water (26 mL) and ethanol (60 mL). Heat the mixture at 100° C. for 15 hrs, cool and dilute with ice cold water (200 mL). Separate the organic layer, dilute with CH2Cl2 (100 mL) and wash with brine (100 mL). Extract the combined aqueous phase containing solids twice with EtOAc (400 mL), wash with saturated NaHCO3, water (100 mL each) and dry over Na2SO4. Eyaporate EtOAc in vacuo to give an oil containing a crystalline solid. Dilute this residue with a small yolume of CH2Cl2 -separated crystals of α-(2,4-dichlorophenyl)-α-methyleneacetamide which were collected by filtration (26 g). Combine the filtrate with the organic layer obtained earlier and chromatograph the concentrate on silica gel (300 g) to provide ethyl-α-(2,4-dichlorophenyl)-α-methyleneacetate.
Name
α-(2,4-dichlorophenyl)-α-methyleneacetamide
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
[Compound]
Name
cyanohydrin
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
2,4-dichloroacetophenone cyanohydrin-O-trimethylsilylether
Quantity
75 g
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
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reactant
Reaction Step Two
Name
copper
Quantity
250 mg
Type
catalyst
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Name
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
cyanohydrin
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0 (± 1) mol
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reactant
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Name
Quantity
26 mL
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Six

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